2-Bromo-3-fluorobenzaldehyde
Overview
Description
2-Bromo-3-fluorobenzaldehyde is an organic compound with the molecular formula C7H4BrFO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is a white to yellow solid and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Benzaldehyde derivatives are generally known to interact with various biological targets, depending on their specific substitutions .
Mode of Action
For instance, bromine is often involved in free radical reactions . Fluorine, on the other hand, can be replaced via oxidation reactions .
Biochemical Pathways
Fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction, some of which have antimicrobial properties .
Result of Action
The compound’s potential to form schiff base compounds suggests it could have a role in antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-fluorobenzaldehyde. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation in a refrigerator . Furthermore, it’s important to avoid release to the environment due to potential hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-fluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method is the bromination of 3-fluorobenzaldehyde using bromine in the presence of a Lewis acid catalyst such as zinc bromide . The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include various substituted benzaldehydes.
Oxidation Reactions: Products include 2-Bromo-3-fluorobenzoic acid.
Reduction Reactions: Products include 2-Bromo-3-fluorobenzyl alcohol.
Scientific Research Applications
2-Bromo-3-fluorobenzaldehyde is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 3,6-Dibromo-2-fluorobenzaldehyde
Comparison: 2-Bromo-3-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-bromo-3-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJBMGYWRHGZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647546 | |
Record name | 2-Bromo-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891180-59-9 | |
Record name | 2-Bromo-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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